molecular formula C15H11FN2OS2 B2922921 3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 330201-42-8

3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No. B2922921
M. Wt: 318.38
InChI Key: IDZUQOVMODXBHW-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” is likely to be similar to other benzothiazole derivatives. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” are likely to be similar to those of other benzothiazole derivatives. These reactions could include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are recognized for their wide-ranging pharmacological activities, with minimal toxic effects. These compounds have been proven to serve as crucial moieties in medicinal chemistry due to their diverse biological activities, including anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This makes benzothiazole a rapidly evolving and significant compound in medicinal research (Bhat & Belagali, 2020). The structural simplicity and ease of synthesis of benzothiazole derivatives enable the development of chemical libraries that could aid in discovering new chemical entities, highlighting their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

3-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZUQOVMODXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

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